![molecular formula C18H21N3O5S B4691718 N-{4-[(butylamino)sulfonyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B4691718.png)
N-{4-[(butylamino)sulfonyl]phenyl}-4-methyl-3-nitrobenzamide
Übersicht
Beschreibung
N-{4-[(butylamino)sulfonyl]phenyl}-4-methyl-3-nitrobenzamide, also known as BAY-678, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It is a member of the benzamide class of compounds and has a molecular weight of 399.5 g/mol.
Wirkmechanismus
N-{4-[(butylamino)sulfonyl]phenyl}-4-methyl-3-nitrobenzamide acts as a competitive inhibitor of protein tyrosine phosphatases and dual-specificity phosphatases. By inhibiting these enzymes, this compound can modulate various signaling pathways, leading to downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells, as well as to modulate immune cell function. In vivo studies have shown that this compound can reduce tumor growth in mouse models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{4-[(butylamino)sulfonyl]phenyl}-4-methyl-3-nitrobenzamide is its specificity for protein tyrosine phosphatases and dual-specificity phosphatases. This specificity allows for targeted modulation of specific signaling pathways, which can be useful in studying the role of these pathways in disease development. However, like many small molecule inhibitors, this compound can have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on N-{4-[(butylamino)sulfonyl]phenyl}-4-methyl-3-nitrobenzamide. One area of interest is the development of combination therapies that include this compound, as this compound has shown promise in combination with other therapeutic agents. Additionally, further studies are needed to elucidate the specific signaling pathways and cellular processes that are modulated by this compound, as this information could inform the development of more targeted therapies. Finally, more research is needed to assess the safety and efficacy of this compound in humans, as most of the current data has been obtained from preclinical studies.
Wissenschaftliche Forschungsanwendungen
N-{4-[(butylamino)sulfonyl]phenyl}-4-methyl-3-nitrobenzamide has been studied extensively for its potential use as a therapeutic agent. It has been shown to have inhibitory effects on several enzymes, including protein tyrosine phosphatases and dual-specificity phosphatases. These enzymes are involved in various signaling pathways, and their dysregulation has been implicated in the development of several diseases, including cancer, autoimmune disorders, and metabolic disorders.
Eigenschaften
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-4-methyl-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-3-4-11-19-27(25,26)16-9-7-15(8-10-16)20-18(22)14-6-5-13(2)17(12-14)21(23)24/h5-10,12,19H,3-4,11H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAXZOCOEOPBNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.